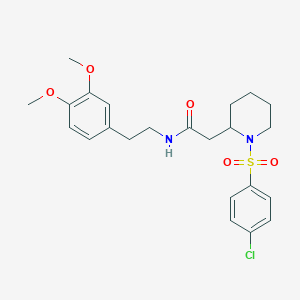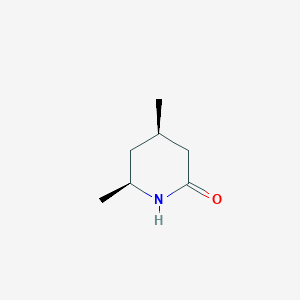![molecular formula C24H20FN3O2S2 B2432010 2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252817-41-6](/img/structure/B2432010.png)
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H20FN3O2S2 and its molecular weight is 465.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step process, starting with the preparation of key intermediates. A commonly used route involves the synthesis of 3,4-dihydroquinolin-1(2H)-yl derivatives, followed by functionalization to introduce the oxoethyl and sulfanyl groups. Subsequent coupling reactions with fluorobenzyl and thienopyrimidin-4(3H)-one derivatives are performed under carefully controlled conditions, such as specific temperatures, solvents, and catalysts.
Industrial Production Methods: Industrial production of this compound can involve batch or continuous flow synthesis. Optimization of reaction parameters, such as the concentration of reagents, reaction time, and purification techniques, is crucial to achieve high yields and purity. Methods like high-performance liquid chromatography (HPLC) and crystallization are often employed in the final purification steps.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl and quinolin moieties, leading to the formation of sulfoxides or quinoline N-oxides.
Reduction: Reduction of the carbonyl groups or double bonds in the structure can yield reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl and thienopyrimidin rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
Reducing Agents: Common reducers include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Nucleophiles: Conditions such as base-catalyzed reactions with alkoxides, amines, or thiols.
Major Products Formed: Depending on the reaction type, the major products can range from sulfoxides and reduced analogs to various substitution derivatives, each with potentially distinct properties and applications.
Scientific Research Applications: This compound is utilized in various domains of scientific research:
Chemistry: It serves as a versatile building block in synthetic organic chemistry for constructing complex molecular architectures.
Biology: The compound is studied for its biological activity, including potential interactions with cellular targets and signaling pathways.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, including as an anti-cancer agent or in neuroprotective roles.
Industry: The compound's unique chemical properties make it suitable for use in materials science, such as in the development of novel polymers or electronic materials.
Mechanism of Action: The compound's effects are mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to observed pharmacological effects. For instance, binding to enzyme active sites can inhibit or enhance their catalytic activity, while interactions with receptors can alter cellular signaling dynamics.
Comparison with Similar Compounds: Compared to other compounds in its class, "2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one" stands out due to its unique combination of functional groups and structural motifs. Similar compounds might include other quinolin, thienopyrimidin, or fluorobenzyl derivatives, each offering variations in chemical reactivity and biological activity. the specific arrangement and combination of groups in this compound provide distinct advantages in terms of versatility and application potential.
Enjoying the deep dive into the fascinating world of this compound?
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-[(2-fluorophenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O2S2/c25-18-9-3-1-7-17(18)14-28-23(30)22-19(11-13-31-22)26-24(28)32-15-21(29)27-12-5-8-16-6-2-4-10-20(16)27/h1-4,6-7,9-11,13H,5,8,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOLWPIFIGGVPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=C(C(=O)N3CC5=CC=CC=C5F)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
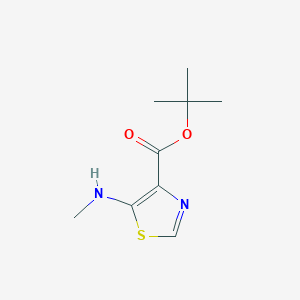
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methyl-3-nitrobenzamide](/img/structure/B2431929.png)
![4-((4-benzylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2431932.png)
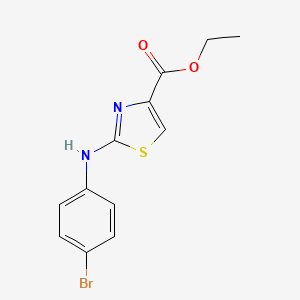
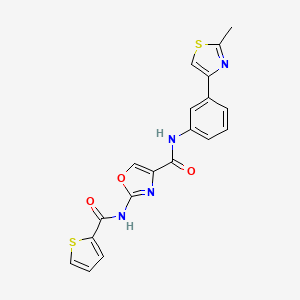
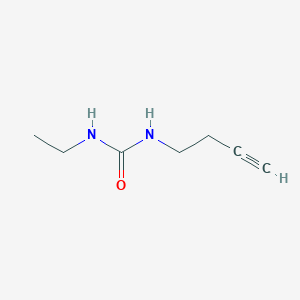
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2431940.png)
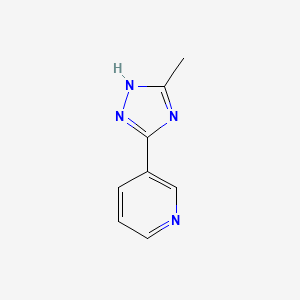
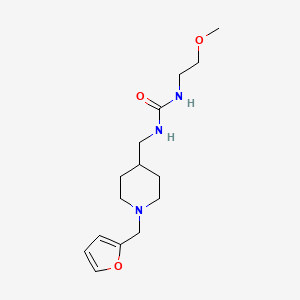
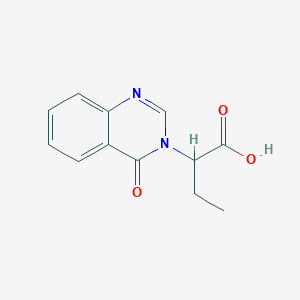
![N-[(2,4-difluorophenyl)methyl]-1-(3-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2431947.png)
![3-[2-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2431948.png)
